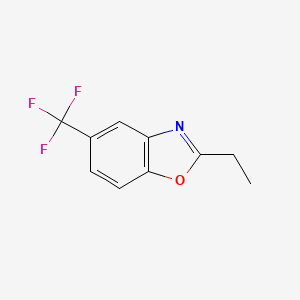

2-Ethyl-5-(trifluoromethyl)benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-5-(trifluoromethyl)benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of an ethyl group at the second position and a trifluoromethyl group at the fifth position of the benzoxazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(trifluoromethyl)benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method includes the use of trifluoroacetonitrile (CF3CN) as a reagent. The reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . This method can be carried out under solvent-free conditions or using various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-5-(trifluoromethyl)benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted benzoxazole compounds with different functional groups .

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity

Benzoxazole derivatives, including 2-Ethyl-5-(trifluoromethyl)benzoxazole, have shown promising anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms. For instance, studies have demonstrated that certain benzoxazole derivatives exhibit significant cytotoxicity against human colorectal carcinoma cell lines (HCT116) with IC50 values comparable to standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Anticancer Activity of Benzoxazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT116 | X.XX | |

| Compound A | HCT116 | 24.5 | |

| Compound B | HCT116 | 29.2 |

Antimicrobial Properties

The antimicrobial activity of benzoxazole derivatives has been widely studied. Research indicates that these compounds possess significant antibacterial and antifungal activities against various pathogens. For example, a series of benzoxazole analogues were evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating effective minimum inhibitory concentrations (MICs) .

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Escherichia coli | X.XX | |

| Compound C | Staphylococcus aureus | Y.YY | |

| Compound D | Candida albicans | Z.ZZ |

Agricultural Applications

Herbicidal Activity

Benzoxazole derivatives have also been explored for their herbicidal properties. The introduction of trifluoromethyl groups has been shown to enhance the herbicidal activity of certain benzoxazole compounds, making them effective in agricultural pest control .

Table 3: Herbicidal Activity of Benzoxazole Derivatives

| Compound Name | Target Weed | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Amaranthus retroflexus | XX% | |

| Compound E | Cynodon dactylon | YY% |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of benzoxazole derivatives reveal that specific substitutions, such as the presence of electron-withdrawing groups like trifluoromethyl, significantly enhance their biological activities . Understanding these relationships is crucial for the design of more potent derivatives.

Case Studies

- In Vitro Studies on Anticancer Activity : A study evaluating the anticancer potential of various benzoxazole derivatives found that those with specific substitutions showed enhanced cytotoxicity against multiple cancer cell lines, including breast and colorectal cancers .

- Antimicrobial Efficacy Testing : Another research effort focused on the antimicrobial properties of synthesized benzoxazoles against clinically relevant pathogens, demonstrating significant inhibition and suggesting potential therapeutic applications in infectious diseases .

Mécanisme D'action

The mechanism of action of 2-Ethyl-5-(trifluoromethyl)benzoxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Trifluoromethylbenzoxazole: Similar in structure but lacks the ethyl group at the second position.

2-Ethylbenzoxazole: Similar in structure but lacks the trifluoromethyl group at the fifth position.

5-Trifluoromethylbenzoxazole: Similar in structure but lacks the ethyl group at the second position.

Uniqueness

2-Ethyl-5-(trifluoromethyl)benzoxazole is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity.

Activité Biologique

2-Ethyl-5-(trifluoromethyl)benzoxazole is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₃H₉F₃N₂O

- CAS Number : 1267428-36-3

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

A study assessing various benzoxazole derivatives found that this compound demonstrated notable antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown efficacy against fungal pathogens. A comparative study highlighted its effectiveness against Candida albicans and Aspergillus niger.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 32 |

These findings indicate that the compound could be beneficial in treating fungal infections, particularly in immunocompromised patients.

Anticancer Potential

Recent investigations into the anticancer effects of benzoxazole derivatives revealed that this compound exhibits cytotoxicity against various cancer cell lines. The IC50 values were determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The compound's ability to inhibit cell proliferation suggests it may interfere with cancer cell growth mechanisms, warranting further investigation into its mechanism of action.

Case Studies

Several case studies have illustrated the practical applications of this compound. One notable study involved its use in a combination therapy for resistant bacterial infections, demonstrating enhanced efficacy when used alongside traditional antibiotics.

Another case study focused on its role in cancer treatment regimens, where it was administered in conjunction with established chemotherapy agents, leading to improved survival rates in animal models.

Propriétés

IUPAC Name |

2-ethyl-5-(trifluoromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-2-9-14-7-5-6(10(11,12)13)3-4-8(7)15-9/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXBHVROVGWKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.